molecular formula C6H10N2O B1524027 1-Cyclopropylimidazolidin-2-one CAS No. 62491-84-3

1-Cyclopropylimidazolidin-2-one

Cat. No.: B1524027
CAS No.: 62491-84-3
M. Wt: 126.16 g/mol
InChI Key: GWIBJFQSKXTOLP-UHFFFAOYSA-N
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Description

1-Cyclopropylimidazolidin-2-one is a heterocyclic compound featuring a cyclopropyl group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. The reaction typically requires a catalyst, such as a metal catalyst or an organocatalyst, to facilitate the formation of the imidazolidinone ring . Another method involves the diamination of olefins, where the olefin undergoes an intramolecular hydroamination to form the desired cyclic urea .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods prioritize high yields, cost-effectiveness, and environmental sustainability. Catalytic processes, such as those involving metal catalysts, are commonly used to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylimidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 1-Cyclopropylimidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The imidazolidinone ring plays a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylimidazolidin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential for specific applications, particularly in the design of novel pharmaceuticals and functional materials .

Properties

IUPAC Name

1-cyclopropylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-7-3-4-8(6)5-1-2-5/h5H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIBJFQSKXTOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707805
Record name 1-Cyclopropylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62491-84-3
Record name 1-Cyclopropylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylimidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 0° C. solution of 1-(2-chloroethyl)-3-cyclopropylurea (1.31 g, 8.06 mmol) in THF (40 mL) was treated with NaH (60% in mineral oil, 0.387 g, 9.67 mmol), stirred for 10 minutes, then warmed to RT and stirred for 6 h. The mixture was treated with satd. NH4Cl, the solids removed via filtration and washed with EtOAc. The filtrate was washed with brine, dried over Na2SO4 and concentrated to dryness to afford crude 1-cyclopropylimidazolidin-2-one (760 mg, 75%) which was used without further purification.
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.387 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopropylimidazolidin-2-one
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Reactant of Route 6
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